molecular formula C19H20N2O2 B4457133 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide

Cat. No.: B4457133
M. Wt: 308.4 g/mol
InChI Key: ZSEJPXMSLWPCBK-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with specific substitutions that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with cyclopropylcarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of reaction control, yield, and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide
  • N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}cyclohexanecarboxamide
  • 4-Aminocoumarin derivatives

Uniqueness

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-5-3-4-6-16(12)19(23)20-15-10-7-13(2)17(11-15)21-18(22)14-8-9-14/h3-7,10-11,14H,8-9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJPXMSLWPCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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